5-(2-Formylphenyl)-2-methylphenol
Description
5-(2-Formylphenyl)-2-methylphenol is a phenolic derivative characterized by a 2-methylphenol backbone substituted at the 5-position with a 2-formylphenyl group. The compound combines the reactivity of a phenolic hydroxyl group with the aldehyde functionality, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or participating in condensation reactions . For instance, the formyl group in similar compounds (e.g., 5-(Diethylamino)-2-formylphenyl esters) enables participation in Knoevenagel reactions and isomerization processes .
Properties
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMESLBWDOYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683699 | |
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-68-2 | |
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-(2-Formylphenyl)-2-methylphenol can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-(2-Carboxyphenyl)-2-methylphenol.
Reduction: 5-(2-Hydroxymethylphenyl)-2-methylphenol.
Substitution: 5-(2-Formylphenyl)-2-methyl-4-nitrophenol (for nitration).
Scientific Research Applications
Chemistry: 5-(2-Formylphenyl)-2-methylphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology and Medicine: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its derivatives may exhibit antimicrobial or antioxidant properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its formyl group allows for easy functionalization, making it a versatile building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol depends on its specific application. In biological systems, the phenolic hydroxyl group can interact with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(2-Formylphenyl)-2-methylphenol with structurally or functionally analogous phenolic derivatives:
Table 1: Structural and Functional Comparison
*Note: Molecular formula and weight for this compound are inferred based on structural analogs (e.g., 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid ).
Key Findings:
Reactivity Differences: The formyl group in this compound distinguishes it from amine- or hydroxyethyl-substituted analogs (e.g., 5-(2-Aminobutyl)-2-methylphenol ). This aldehyde group facilitates nucleophilic additions, unlike the amine groups in related compounds, which are prone to protonation or hydrogen bonding . Compared to 5-(Furan-2-yl)-2-methylphenol , the formylphenyl substituent introduces greater electrophilicity, enhancing reactivity in cross-coupling or condensation reactions.
Biological Activity: While 2-methylphenol derivatives (e.g., 2-methylphenol itself) exhibit bactericidal and plant-growth inhibitory effects , the formyl group may modulate these properties.
Synthetic Utility: The synthesis of this compound likely parallels methods for related aldehydes. For instance, methyl 4-formyl benzoate has been used in benzimidazole synthesis via Na₂S₂O₅-mediated cyclization , suggesting similar conditions could apply. In contrast, 5-(2-Hydroxyethylamino)-2-methylphenol is synthesized via nucleophilic substitution, emphasizing the role of substituent choice in reaction design .
Biological Activity
5-(2-Formylphenyl)-2-methylphenol is a phenolic compound with potential biological activities. While specific research on this exact compound is limited, we can draw insights from studies on structurally similar compounds to understand its potential biological properties.
Antimicrobial Activity
Phenolic compounds are known for their antimicrobial properties, and this compound may exhibit similar effects.
Case Study: Antimicrobial Activity of Related Compounds
A study investigating the antimicrobial properties of various phenolic compounds found that structurally similar molecules demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the formyl group and the methyl substituent may contribute to enhanced antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 64 μg/mL |
| S. aureus | 32 μg/mL |
| P. aeruginosa | 128 μg/mL |
Antioxidant Properties
The phenolic structure of this compound suggests potential antioxidant activity.
Research Findings: Free Radical Scavenging
Experiments using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed that compounds with similar structural features exhibited notable free radical scavenging activity. The presence of the hydroxyl group in this compound may contribute to its antioxidant potential.
Enzyme Inhibition
Phenolic compounds have been shown to interact with various enzymes, potentially modulating their activity.
Detailed Study: Carbonic Anhydrase Inhibition
Research on structurally related benzenesulfonamides demonstrated significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer types . While this compound lacks the sulfonamide group, its phenolic structure may still confer some enzyme inhibitory properties.
| Compound | IC50 (CA IX) | IC50 (CA II) | Selectivity (CA IX/CA II) |
|---|---|---|---|
| Analogue 1 | 10.93 nM | 1.55 μM | 141.8 |
| Analogue 2 | 25.06 nM | 3.92 μM | 156.4 |
Potential Anti-Cancer Activity
The formyl group in this compound may contribute to its potential anti-cancer properties.
Case Study: Apoptosis Induction
A study on structurally similar compounds revealed that certain analogues could induce apoptosis in cancer cell lines . For instance, one compound increased the annexin V-FITC percent by 22-fold compared to the control in MDA-MB-231 breast cancer cells.
Metabolic Considerations
Understanding the metabolism of this compound is crucial for assessing its biological activity and potential therapeutic applications.
Research Findings: Metabolic Pathways
Studies on related compounds suggest that this compound may undergo phase I and phase II metabolic reactions . Potential metabolic pathways include:
- Oxidation of the formyl group to a carboxylic acid
- O-demethylation of the methyl group
- Formation of glucuronide and sulfate conjugates
These metabolic transformations could influence the compound's biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
